Prostalene

Luteolysis Reproductive Pharmacology Primate Model

For protocols demanding reliable corpus luteum regression where natural PGF2α fails, prostalene is the evidence-backed choice. A 15 mg IM dose shortens the luteal phase by 5.0 ± 0.7 days in rhesus macaques, enabling hypothalamic-pituitary-ovarian axis studies that dinoprost cannot support. In equine breeding, 1 mg SC twice daily for 10 days postpartum raises second-estrus pregnancy rates from 28.6 % to 66.7 % (P=0.03). Its multiphasic uterine contractility profile (inhibition at low doses, shallow stimulatory plateau) makes it a unique tool compound for prostaglandin receptor signaling research. Secure this 15-methyl, 4,5-allenic PGF2α analog to differentiate your reproductive biology program.

Molecular Formula C22H36O5
Molecular Weight 380.5 g/mol
CAS No. 54120-61-5
Cat. No. B1679729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProstalene
CAS54120-61-5
Synonymsdl-9-alpha,11 alpha,15 beta-trihydroxy-15 alpha-methylprosta-4,5,13-(trans)-trienoic acid methyl ester
prostalene
RS 9390
Synchrocept
Molecular FormulaC22H36O5
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCCCCCC(C)(C=CC1C(CC(C1CC=C=CCCC(=O)OC)O)O)O
InChIInChI=1S/C22H36O5/c1-4-5-10-14-22(2,26)15-13-18-17(19(23)16-20(18)24)11-8-6-7-9-12-21(25)27-3/h7-8,13,15,17-20,23-24,26H,4-5,9-12,14,16H2,1-3H3/b15-13+/t6?,17-,18-,19+,20-,22-/m1/s1
InChIKeyGNIYHUSSKSFYBD-MFZPGRHISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Prostalene (CAS 54120-61-5): A Veterinary Prostaglandin F2α Analog with Differential Luteolytic and Uterotonic Pharmacology


Prostalene (CAS 54120-61-5, Synchrocept™, RS-9390) is a synthetic analog of prostaglandin F2α (PGF2α) developed by Syntex for veterinary applications. It is classified as a luteolytic agent used primarily for estrus synchronization and reproductive management in mares and other species [1]. The compound is characterized by a C22H36O5 molecular formula with a molecular weight of 380.52 g/mol, incorporating a 15-methyl substitution and a 4,5-allenic moiety that confer metabolic stability and extended duration of action compared to natural PGF2α [2]. Prostalene acts as an agonist at the prostaglandin F2α (FP) receptor to induce regression of the corpus luteum and stimulate uterine smooth muscle contraction [3].

Why PGF2α Analogs Are Not Interchangeable: Structural Modifications in Prostalene Drive Distinct Pharmacodynamic Profiles


Prostaglandin F2α analogs differ substantially in their pharmacokinetic and pharmacodynamic properties due to specific structural modifications. While natural PGF2α (dinoprost) undergoes rapid metabolic inactivation via 15-hydroxyprostaglandin dehydrogenase, synthetic analogs like prostalene incorporate a 15-methyl group that confers resistance to enzymatic degradation, resulting in prolonged duration of action [1]. However, this structural class exhibits heterogeneity in receptor selectivity, potency, and clinical efficacy profiles. Fenprostalene, for instance, demonstrates approximately 20-fold greater luteolytic potency than natural PGF2α but produces longer-lasting oxytocic effects that may be undesirable in certain clinical contexts [2]. Cloprostenol, another widely used analog, contains a 16-aryloxy substitution that alters its metabolic profile and tissue distribution [3]. The differential performance of these analogs in comparative studies underscores that generic substitution among PGF2α analogs cannot be assumed without evidence of equivalent efficacy in the specific indication and species of interest. The following quantitative evidence details where prostalene demonstrates measurable differentiation from its comparators.

Quantitative Differentiation of Prostalene from Comparator PGF2α Analogs: Evidence-Based Selection Criteria


Superior Luteolytic Efficacy in Non-Pregnant Primates: Prostalene vs. PGF2α

In a direct head-to-head comparison in rhesus macaques, prostalene demonstrated superior luteolytic efficacy relative to natural PGF2α. A single intramuscular dose of 15 mg prostalene administered 7 days before expected menstruation shortened the luteal phase by 5.0 ± 0.7 days, whereas the identical dose regimen of PGF2α produced no measurable effect on luteal phase duration as assessed by circulating progesterone levels or menstrual cycle length [1]. Both compounds achieved 100% abortion when administered at 15 mg IM at day 30 of pregnancy. Plasma progesterone levels declined abruptly following prostalene treatment, confirming luteal regression [1].

Luteolysis Reproductive Pharmacology Primate Model

Multiphasic Uterine Contractility Response Profile Differentiates Prostalene from Linear PGF2α Dose-Response

In an in vivo hamster model of pregnancy, prostalene exhibited a qualitatively distinct dose-response relationship for uterine contractility compared to PGF2α. PGF2α produced a linear dose-response over the infusion range of 0.25 to 6.25 μg/min, achieving a 5-fold increase in uterine activity. In contrast, prostalene induced a multiphasic dose-response curve: inhibition was observed at 0.01 μg/min, followed by a shallow stimulatory response up to 0.25 μg/min, plateauing at 1.8-fold stimulation through at least 1.25 μg/min [1]. This atypical response profile was subsequently attributed to opposing activities of the 15α-OH (stimulatory) and 15β-OH (inhibitory) epimers present in the mixture [1].

Uterine Contractility Pharmacodynamics Smooth Muscle Pharmacology

Enhanced Postpartum Pregnancy Rate in Mares with Prostalene Treatment

In a controlled study of postpartum mares, prostalene treatment produced a statistically significant improvement in pregnancy rates compared to saline-treated controls. Mares receiving prostalene (1 mg subcutaneously twice daily for 10 consecutive days postpartum) achieved a pregnancy rate of 66.7% at second postpartum estrus breeding, compared to 28.6% in control mares receiving saline (P = 0.03) [1]. Overall pregnancy rates across both foal heat and second postpartum estrus breedings were 76.9% for prostalene-treated mares versus 44.4% for controls (P = 0.07) [1].

Equine Reproduction Postpartum Management Fertility

Comparative Luteolytic Efficacy: Prostalene Demonstrates Lower Clinical Response Score than K 11941 in Mares

In a direct comparative dose-response study in diestrous and anestrous mares, prostalene (administered at the recommended dose of 2 mg) produced a statistically significantly lower clinical response score than the novel PGF analog K 11941 across multiple doses. No significant differences were observed between 2 mg and 3 mg doses of K 11941; however, prostalene scored less than these dose levels of K 11941 (p < 0.05) [1]. The study involved 124 thoroughbred and 40 quarterhorse mares with normal cycles or anestrus. Data analysis indicated 3 mg of K 11941 as the optimal dose for clinical luteolysis [1].

Equine Luteolysis Comparative Efficacy Dose-Response

Physicochemical Profile: Limited Aqueous Solubility of Prostalene Impacts Formulation Considerations

Prostalene exhibits limited aqueous solubility, with reported values ranging from 0.0288 mg/mL (ALOGPS prediction) to 0.4223 mg/L (WSKOW estimate at 25°C) [1][2]. The compound has a calculated LogP of approximately 3.29, indicating moderate lipophilicity . Boiling point is predicted at 493.1 ± 45.0 °C at 760 mmHg, and density is calculated at 1.094 g/cm³ . Melting point data are not experimentally established in the public literature (predicted values only). These properties are consistent with the fatty acid ester class to which prostalene belongs [3].

Physicochemical Properties Formulation Solubility

Optimal Research and Industrial Applications for Prostalene Based on Evidence-Differentiated Performance


Primate Reproductive Pharmacology Studies Requiring Reliable Luteolysis

Prostalene is particularly well-suited for research protocols in non-human primates requiring reliable corpus luteum regression. The evidence demonstrates that a 15 mg intramuscular dose of prostalene shortens the luteal phase by 5.0 ± 0.7 days in rhesus macaques, whereas an equivalent dose of natural PGF2α is ineffective in this model [1]. This differential efficacy enables experimental designs that would fail with natural PGF2α, including studies of hypothalamic-pituitary-ovarian axis function, fertility interventions, and preclinical development of reproductive therapeutics where primate models are required.

Equine Postpartum Reproductive Management with Documented Fertility Benefit

Based on controlled trial data, prostalene offers a measurable advantage for equine postpartum reproductive management. A regimen of 1 mg administered subcutaneously twice daily for 10 days postpartum increased second-estrus pregnancy rates from 28.6% (control) to 66.7% (P = 0.03) [1]. This evidence supports the use of prostalene in breeding operations and research facilities where maximizing postpartum conception rates is a priority outcome. The uterine myotonic effects, which begin 7-15 minutes post-injection and persist beyond 60 minutes, may contribute to this enhanced fertility through improved uterine clearance and involution [1].

Pharmacological Studies of Biphasic Uterine Contractility Modulation

Prostalene's unique multiphasic dose-response curve for uterine contractility, characterized by inhibition at low doses (0.01 μg/min) transitioning to a shallow stimulatory plateau (1.8-fold maximum stimulation), distinguishes it from the linear response profile of natural PGF2α (5-fold maximum stimulation) [1]. This pharmacological signature, arising from opposing activities of the 15α-OH and 15β-OH epimers, makes prostalene a valuable tool compound for investigating the molecular mechanisms of prostaglandin receptor signaling, epimer-specific pharmacology, and the regulation of uterine smooth muscle contractility. Researchers studying structure-activity relationships of prostaglandin analogs or the physiological control of parturition may find this compound particularly informative.

Comparative Pharmacology Studies of PGF2α Analog Class Differentiation

Prostalene serves as an important reference compound for comparative pharmacology studies investigating the functional heterogeneity within the PGF2α analog class. The evidence demonstrates that prostalene occupies a distinct efficacy niche: it outperforms natural PGF2α in primate luteolysis but demonstrates lower clinical response scores than K 11941 in equine luteolysis, and produces a qualitatively different uterine contractility profile than either natural PGF2α or other synthetic analogs [1][2][3]. For researchers conducting head-to-head comparisons of prostaglandin analogs, receptor selectivity profiling, or species-specific pharmacology assessments, prostalene provides a well-characterized comparator with documented differentiation from both the natural ligand and alternative synthetic analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prostalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.